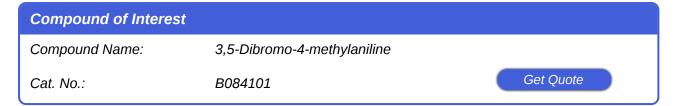


A Comparative Guide to the Computational and Spectroscopic Analysis of Halogenated Anilines

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For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of halogenated anilines, focusing on their electronic and spectroscopic properties as determined by Density Functional Theory (DFT) studies and experimental methods. Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, and understanding their molecular characteristics is paramount for the development of new applications.[1][2] This analysis is supported by computational data and detailed experimental protocols to facilitate informed research and development decisions.

Comparative Analysis of Electronic Properties using DFT

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the electronic characteristics of molecules, offering insights that complement and guide experimental research.[3] Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and dipole moments are fundamental in predicting a molecule's chemical stability, reactivity, and potential applications.[3] The electronic properties of aniline derivatives are significantly influenced by the nature and position of their halogen substituents, which modulate the electron density distribution within the molecule.[3]







Below is a summary of calculated electronic properties for various halogenated anilines from comparative computational studies. These values serve as a valuable reference for estimating the properties of other related compounds.



Compound	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Dipole Moment (Debye)	Reference
2,4- Difluoroanilin e	-5.59	-0.87	4.72	3.15	[3]
2,4- Dichloroanilin e	-5.81	-1.25	4.56	3.29	[3]
2,5- Difluoroanilin e	-	-	-	-	[4]
2,5- Dichloroanilin e	-	-	-	-	[4]
2,5- Dibromoanilin e	-	-	-	-	[4]
para- Fluoroaniline	-	-	-	-	[4]
para- Chloroaniline	-	-	-	-	[4]
para- Bromoaniline	-	-	-	-	[4]
2,4,6- Trifluoroanilin e	-	-	-	-	[5]
2,4,6- Trichloroanilin e	-	-	-	-	[5]



2,4,6-					
Tribromoanili	-	-	-	-	[5]
ne					

Note: Some values were not explicitly available in the provided search results and are marked with "-".

Comparative Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation of halogenated anilines. The following tables summarize key quantitative data from various spectroscopic analyses.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The position of the maximum absorbance (λ max) is influenced by the halogen substituent and its position on the aromatic ring.[2]

Compound	Solvent	λmax 1 (nm)	λmax 2 (nm)	Reference
4-Fluoroaniline	Cyclohexane	230	293	[2]
4-Chloroaniline	Ethanol	243	298	[2]
4-Bromoaniline	Alcohol	245	296.5	[2]

Key FTIR Vibrational Frequencies (cm⁻¹)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For halogenated anilines, key vibrations include the N-H stretching of the amine group, C-N stretching, aromatic C=C stretching, and the C-X (halogen) stretching.[2]



Compound	N-H Stretch (asym/sym)	C=C Stretch (aromatic)	C-N Stretch	C-X Stretch	Reference
4- Chloroaniline	~3464 / ~3375	~1615, ~1500	~1285	~820	[2]
2- Bromoaniline	~3400 / ~3300	~1610, ~1500	~1280	~750	[2]
2,4,5- Trichloroanilin e	-	-	-	-	[6]

Note: A comprehensive set of vibrational frequencies for 2,4,5-Trichloroaniline was studied but specific values for these modes were not detailed in the provided text.[6]

Experimental and Computational Protocols

Detailed and consistent experimental and computational procedures are crucial for obtaining high-quality, reproducible data.

Computational Methodology (DFT)

A standard computational workflow for analyzing the electronic and structural properties of halogenated anilines involves the following steps:[3]

- Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[3][4][6][7] This process finds the geometry corresponding to the lowest potential energy.
- Frequency Calculations: To confirm that the optimized geometry represents a true energy minimum on the potential energy surface, vibrational frequency calculations are performed.
 The absence of imaginary frequencies indicates a stable structure.
- Calculation of Electronic Properties: Following successful optimization, key electronic
 properties such as HOMO and LUMO energies, the HOMO-LUMO energy gap, and the
 dipole moment are calculated at the same level of theory.



 Spectroscopic Simulations: Theoretical vibrational (IR and Raman) and electronic absorption spectra can also be calculated to aid in the interpretation of experimental data. For electronic spectra, Time-Dependent DFT (TD-DFT) is often employed.[4]

Spectroscopic Analysis Protocols

A systematic approach integrating multiple spectroscopic techniques is essential for the unambiguous identification of halogenated aniline derivatives.

UV-Vis Spectroscopy:

- Sample Preparation: Accurately weigh a small amount of the halogenated aniline sample (e.g., 1-5 mg) and dissolve it in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) in a volumetric flask to prepare a stock solution. Further dilutions may be necessary to obtain absorbance values within the optimal range of the instrument.
- Data Acquisition: Record the UV-Vis spectrum using a scanning spectrophotometer over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

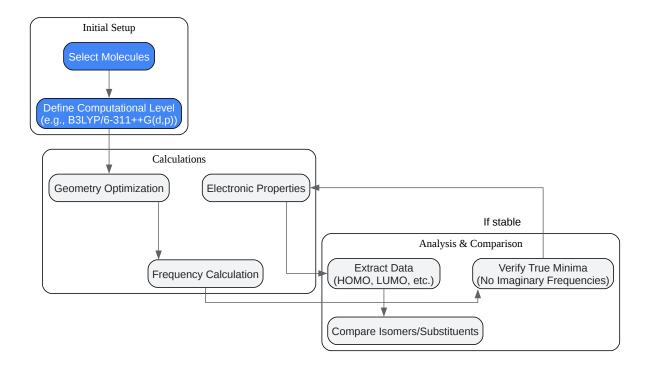
FTIR Spectroscopy:

- Sample Preparation: Prepare the sample, for example, as a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Liquid samples can be analyzed as a thin film between salt plates.
- Data Acquisition: Record the FTIR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Visualizing Workflows and Pathways Workflow for Comparative DFT Studies



The following diagram illustrates a typical workflow for conducting a comparative DFT study on halogenated anilines.



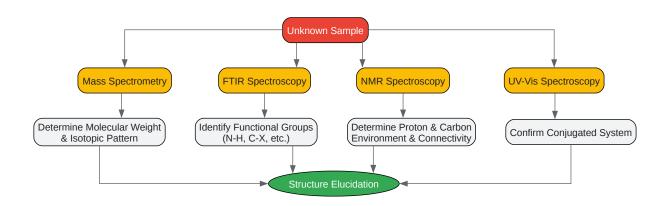
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Caption: Workflow for a comparative DFT study of halogenated anilines.

Logical Workflow for Spectroscopic Identification

This diagram illustrates a logical workflow for the spectroscopic identification of an unknown halogenated aniline.





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Caption: Logical workflow for the spectroscopic identification of halogenated anilines.

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